molecular formula C8H11NO2 B13121161 Tetrahydroindolizine-3,8(2H,5H)-dione

Tetrahydroindolizine-3,8(2H,5H)-dione

Cat. No.: B13121161
M. Wt: 153.18 g/mol
InChI Key: GTFLTKNMMJPKFG-UHFFFAOYSA-N
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Description

Tetrahydroindolizine-3,8(2H,5H)-dione is a heterocyclic compound that features a fused ring system. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities. The presence of the indolizine ring system can impart unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydroindolizine-3,8(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the condensation of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This could involve continuous flow processes, use of catalysts, and stringent control of reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Tetrahydroindolizine-3,8(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This might convert the compound into more oxidized derivatives.

    Reduction: This could reduce certain functional groups within the molecule.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong acids or bases, or specific catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Tetrahydroindolizine-3,8(2H,5H)-dione and its derivatives might find applications in:

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: Potential use as probes or inhibitors in biochemical studies.

    Medicine: Possible therapeutic agents due to their biological activity.

    Industry: Use in the manufacture of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of Tetrahydroindolizine-3,8(2H,5H)-dione would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: A simpler analog with a similar ring system.

    Tetrahydroisoquinoline: Another heterocyclic compound with a fused ring system.

    Pyrrolizidine: A related structure with different ring fusion.

Uniqueness

Tetrahydroindolizine-3,8(2H,5H)-dione might be unique in its specific ring fusion and functional groups, which could impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1,2,5,6,7,8a-hexahydroindolizine-3,8-dione

InChI

InChI=1S/C8H11NO2/c10-7-2-1-5-9-6(7)3-4-8(9)11/h6H,1-5H2

InChI Key

GTFLTKNMMJPKFG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2CCC(=O)N2C1

Origin of Product

United States

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